molecular formula C20H24BrN3O4 B12500310 Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12500310
M. Wt: 450.3 g/mol
InChI Key: PEOGHHDFMHLSQZ-UHFFFAOYSA-N
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Description

Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound that features a benzoate ester, a bromofuran moiety, and an ethylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps:

    Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Benzoate Ester: The bromofuran is then coupled with a benzoate ester derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Piperazine Group:

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s derivatives are investigated for their use in materials science and as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Ethyl 2-methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
  • 4-ethyl 2-methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substitution pattern on the aromatic ring and the presence of different functional groups.
  • Unique Properties: Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its combination of a bromofuran moiety and an ethylpiperazine group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H24BrN3O4

Molecular Weight

450.3 g/mol

IUPAC Name

ethyl 3-[(5-bromofuran-2-carbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C20H24BrN3O4/c1-3-23-9-11-24(12-10-23)16-6-5-14(20(26)27-4-2)13-15(16)22-19(25)17-7-8-18(21)28-17/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,25)

InChI Key

PEOGHHDFMHLSQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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